[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-2-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate
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Overview
Description
Amino-PEG4-Val-Cit-PAB-MMAE is a compound used primarily in the synthesis of antibody-drug conjugates (ADCs). It consists of an amino-PEG4 spacer, a protease-sensitive valine-citrulline dipeptide, a para-aminobenzyl carbamate (PABC) linker, and a monomethyl auristatin E (MMAE) payload . This compound is designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG4-Val-Cit-PAB-MMAE involves several steps:
Formation of the Amino-PEG4 Spacer: The amino-PEG4 spacer is synthesized by reacting polyethylene glycol (PEG) with an amine group.
Attachment of the Valine-Citrulline Dipeptide: The valine-citrulline dipeptide is attached to the amino-PEG4 spacer using standard peptide coupling reagents such as HATU or EDC.
Incorporation of the PABC Linker: The PABC linker is then attached to the dipeptide using similar peptide coupling techniques.
Conjugation with MMAE: Finally, the MMAE payload is conjugated to the PABC linker, completing the synthesis of Amino-PEG4-Val-Cit-PAB-MMAE
Industrial Production Methods
Industrial production of Amino-PEG4-Val-Cit-PAB-MMAE follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow synthesis methods are employed to ensure high yield and purity.
Purification: The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Amino-PEG4-Val-Cit-PAB-MMAE undergoes several types of chemical reactions:
Protease Cleavage: The valine-citrulline dipeptide is cleaved by proteases, releasing the MMAE payload.
Amide Bond Formation: The primary amine in the amino-PEG4 spacer forms amide bonds with carboxylic acids in the presence of activator reagents.
Common Reagents and Conditions
Protease Cleavage: Enzymatic conditions with specific proteases.
Amide Bond Formation: Reagents such as HATU or EDC in the presence of a base like DIPEA.
Major Products Formed
Scientific Research Applications
Amino-PEG4-Val-Cit-PAB-MMAE has a wide range of scientific research applications:
Cancer Therapy: It is primarily used in the development of ADCs for targeted cancer therapy. .
Drug Delivery Systems: It is used in the design of drug delivery systems that can navigate biological barriers and deliver drugs to specific sites of action.
Biological Research: The compound is employed in studies investigating the mechanisms of drug delivery and the efficacy of targeted therapies.
Mechanism of Action
The mechanism of action of Amino-PEG4-Val-Cit-PAB-MMAE involves several steps:
Targeting: The ADC targets cancer cells through the monoclonal antibody component.
Internalization: The ADC is internalized by the cancer cell.
Protease Cleavage: The valine-citrulline dipeptide is cleaved by intracellular proteases, releasing the MMAE payload.
Cytotoxic Effect: MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis
Comparison with Similar Compounds
Amino-PEG4-Val-Cit-PAB-MMAE is unique due to its specific design for targeted drug delivery. Similar compounds include:
Azido-PEG4-Val-Cit-PAB-MMAE: Contains an azide group for click chemistry applications.
DBCO-PEG4-Val-Cit-PAB-MMAE: Features a dibenzocyclooctyne group for copper-free click chemistry.
Mal-PEG4-Val-Cit-PAB-MMAE: Utilizes a maleimide group for thiol-specific conjugation.
These compounds share similar structures but differ in their functional groups, allowing for diverse applications in targeted drug delivery and ADC development .
Properties
Molecular Formula |
C69H115N11O17 |
---|---|
Molecular Weight |
1370.7 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-2-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C69H115N11O17/c1-15-46(8)60(54(91-13)41-56(82)80-32-20-24-53(80)62(92-14)47(9)63(84)73-48(10)61(83)50-21-17-16-18-22-50)78(11)58(44(4)5)66(87)77-67(88)59(45(6)7)79(12)69(90)97-42-49-25-27-51(28-26-49)74-64(85)52(23-19-31-72-68(71)89)75-65(86)57(43(2)3)76-55(81)29-33-93-35-37-95-39-40-96-38-36-94-34-30-70/h16-18,21-22,25-28,43-48,52-54,57-62,83H,15,19-20,23-24,29-42,70H2,1-14H3,(H,73,84)(H,74,85)(H,75,86)(H,76,81)(H3,71,72,89)(H,77,87,88)/t46-,47+,48+,52-,53-,54+,57-,58-,59-,60-,61+,62+/m0/s1 |
InChI Key |
LWOCEMRRZJTWLO-SFLKBQQHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(C(C)C)C(=O)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCN |
Origin of Product |
United States |
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